molecular formula C15H19N3O3S B11189651 5-[(3,4-Dimethoxyphenyl)carbonyl]-2-N-isopropyl-1,3-thiazole-2,4-diamine

5-[(3,4-Dimethoxyphenyl)carbonyl]-2-N-isopropyl-1,3-thiazole-2,4-diamine

Cat. No.: B11189651
M. Wt: 321.4 g/mol
InChI Key: URZWPVBVDZECQP-UHFFFAOYSA-N
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Description

5-[(3,4-Dimethoxyphenyl)carbonyl]-2-N-isopropyl-1,3-thiazole-2,4-diamine is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound is characterized by the presence of a thiazole ring substituted with a 3,4-dimethoxyphenyl group and an isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,4-Dimethoxyphenyl)carbonyl]-2-N-isopropyl-1,3-thiazole-2,4-diamine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

    Introduction of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced through an alkylation reaction using isopropyl bromide and a suitable base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols, and reactions are typically carried out in polar solvents such as dimethyl sulfoxide.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biology, this compound has been studied for its potential as an enzyme inhibitor. Its thiazole ring is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound has shown potential as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes involved in inflammation and cancer progression makes it a promising therapeutic candidate.

Industry

In industry, this compound is used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 5-[(3,4-Dimethoxyphenyl)carbonyl]-2-N-isopropyl-1,3-thiazole-2,4-diamine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The compound may also interfere with specific signaling pathways, leading to the modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Disubstituted Thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities.

    5,6,7,8,9,10-Hexahydropyrimido[4,5-b]quinoline Derivatives: These compounds have a similar aromatic structure and are known for their antimicrobial and antioxidant activities.

Uniqueness

5-[(3,4-Dimethoxyphenyl)carbonyl]-2-N-isopropyl-1,3-thiazole-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethoxyphenyl group and the isopropyl group enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C15H19N3O3S

Molecular Weight

321.4 g/mol

IUPAC Name

[4-amino-2-(propan-2-ylamino)-1,3-thiazol-5-yl]-(3,4-dimethoxyphenyl)methanone

InChI

InChI=1S/C15H19N3O3S/c1-8(2)17-15-18-14(16)13(22-15)12(19)9-5-6-10(20-3)11(7-9)21-4/h5-8H,16H2,1-4H3,(H,17,18)

InChI Key

URZWPVBVDZECQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC(=C(S1)C(=O)C2=CC(=C(C=C2)OC)OC)N

Origin of Product

United States

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